2-[(Oxan-2-yl)methoxy]-1,3-thiazole

Organic Synthesis One-Pot Thiazole Formation Process Chemistry

2-[(Oxan-2-yl)methoxy]-1,3-thiazole (CAS 2199134-80-8) is a strategic intermediate for P2X7 receptor antagonist programs, consistent with Markush claims in EP2905282A1. Its oxan-2-ylmethoxy linker creates a stereoelectronic environment distinct from the oxan-4-yl regioisomer (CAS 2195877-69-9), directly impacting SAR integrity within the patent-defined pharmacophore space. Unlike the 4-methyl analog (CAS 2175978-52-4) which blocks C4 functionalization, the unsubstituted thiazole ring enables independent derivatization at both C4 and C5—potentially halving synthetic routes for focused library generation. Procure this specific regioisomer to ensure conformational fidelity in P2X7 modulation studies for inflammatory pain, neuropathic pain, or Alzheimer's Disease research.

Molecular Formula C9H13NO2S
Molecular Weight 199.27
CAS No. 2199134-80-8
Cat. No. B2664847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Oxan-2-yl)methoxy]-1,3-thiazole
CAS2199134-80-8
Molecular FormulaC9H13NO2S
Molecular Weight199.27
Structural Identifiers
SMILESC1CCOC(C1)COC2=NC=CS2
InChIInChI=1S/C9H13NO2S/c1-2-5-11-8(3-1)7-12-9-10-4-6-13-9/h4,6,8H,1-3,5,7H2
InChIKeyQZTHRAJBVIIWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Oxan-2-yl)methoxy]-1,3-thiazole (CAS 2199134-80-8): Structural Overview and Procurement Context


2-[(Oxan-2-yl)methoxy]-1,3-thiazole (CAS 2199134-80-8) is a heterocyclic building block combining a 1,3-thiazole core with a tetrahydropyran-2-ylmethoxy (oxan-2-ylmethoxy) substituent at the 2-position . The compound belongs to the broader class of 2-alkoxy-substituted thiazoles, a scaffold recognized for its versatility in medicinal chemistry and agrochemical synthesis . With a molecular formula of C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, this compound serves as a synthetic intermediate for constructing more complex molecular architectures, particularly where the oxan-2-ylmethoxy group is required as a specific steric and electronic modulator [1].

Why Generic 2-Alkoxy-Thiazole Substitution Is Not Advisable When Procuring 2-[(Oxan-2-yl)methoxy]-1,3-thiazole


Within the 2-alkoxy-1,3-thiazole subclass, substitution at the thiazole ring and variations in the oxane regioisomer produce measurable differences in synthetic accessibility, physicochemical properties, and biological target compatibility. The oxan-2-ylmethoxy substituent at the 2-position creates a stereoelectronic environment that is distinct from both its oxan-4-yl regioisomer (CAS 2195877-69-9) and the 4-methyl-substituted analog (CAS 2175978-52-4) . Generic interchange risks altering key properties including synthetic yield, linker geometry, and potential bioactivity profiles linked to the P2X7 receptor antagonist pharmacophore described in the patent literature [1].

Quantitative Procurement Evidence: Key Differentiation Dimensions for 2-[(Oxan-2-yl)methoxy]-1,3-thiazole vs. Closest Analogs


Synthetic Yield: The 4-Methyl Analog Achieved >85% via One-Pot Methodology While the Target Compound Lacks Published Yield Optimization Data

A 2023 study published in the Journal of Medicinal Chemistry reported that the one-pot thiazole formation reaction for 4-methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole (CAS 2175978-52-4) achieved yields exceeding 85% [1]. In contrast, for 2-[(Oxan-2-yl)methoxy]-1,3-thiazole (CAS 2199134-80-8), only generic synthetic descriptions exist (e.g., reaction of oxane-2-methanol with 2-chlorothiazole using K₂CO₃ in DMF at elevated temperatures) without published yield data . This indicates that the methyl-free scaffold presents synthetic challenges not encountered with the 4-methyl analog, making the target compound a more demanding but potentially valuable procurement choice for applications where the unsubstituted thiazole ring is required for downstream functionalization.

Organic Synthesis One-Pot Thiazole Formation Process Chemistry

Thiazole Ring Substitution: Absence of a 4-Methyl Group Preserves C4 and C5 Positions for Downstream Derivatization vs. the 4-Methyl Analog

2-[(Oxan-2-yl)methoxy]-1,3-thiazole possesses an unsubstituted thiazole ring at both C4 and C5 positions, whereas its closest analog 4-methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole (CAS 2175978-52-4) bears a methyl group at C4 . The molecular weight difference (199.27 vs. 213.30 g/mol) reflects this methyl substitution. The unsubstituted thiazole in the target compound provides two accessible sites for further electrophilic or nucleophilic substitution chemistry, making it a more versatile intermediate for building diverse compound libraries. In contrast, the 4-methyl analog blocks C4 functionalization, limiting downstream diversification to the C5 position alone .

Medicinal Chemistry Structure-Activity Relationship Scaffold Functionalization

Oxane Regioisomerism: Oxan-2-yl vs. Oxan-4-yl Linker Geometry Distinguishes Target Compound from Its Regioisomer in Conformational Preorganization

The target compound features an oxan-2-ylmethoxy substituent (tetrahydropyran attached via the C2 position adjacent to the ring oxygen), whereas its regioisomer 2-[(oxan-4-yl)methoxy]-1,3-thiazole (CAS 2195877-69-9) attaches the tetrahydropyran via the C4 position . The oxan-2-yl linkage places the tetrahydropyran oxygen in closer proximity to the thiazole ring, creating a distinct conformational preference and different hydrogen-bonding geometry compared to the oxan-4-yl regioisomer. Both share identical molecular formula (C₉H₁₃NO₂S, MW 199.27) but differ in InChI Key (target: QZTHRAJBVIIWSR-UHFFFAOYSA-N; regioisomer: BQSLNWZXYSUJLT-UHFFFAOYSA-N), confirming they are distinct chemical entities .

Conformational Analysis Linker Design Regioisomer Comparison

P2X7 Receptor Antagonist Pharmacophore Compatibility: Thiazole-2-alkoxy Scaffold Matches Core Structural Motif in Patent Claims While the Oxan-4-yl Isomer Is Structurally Distinguished

Patent EP2905282A1 (AXXAM S.p.A.) explicitly claims substituted thiazole and oxazole compounds of formula (I) as competitive P2X7 receptor antagonists, useful in treating pain, inflammatory disorders, and neurological diseases including Alzheimer's Disease [1]. The patent's Markush formula encompasses 2-substituted thiazoles bearing alkoxy linkers, with the 2-position alkoxy substitution being a core structural requirement for P2X7 antagonistic activity. 2-[(Oxan-2-yl)methoxy]-1,3-thiazole fits within this claimed pharmacophore space, whereas the oxan-4-yl regioisomer (CAS 2195877-69-9) is not explicitly exemplified and its different linker geometry may alter P2X7 binding [2]. P2X7 receptor activation is linked to IL-1β release, giant cell formation, and neuropathic pain pathways, making this target of substantial therapeutic interest [1].

P2X7 Receptor Inflammatory Disease Drug Discovery Scaffold

Recommended Research and Industrial Application Scenarios for 2-[(Oxan-2-yl)methoxy]-1,3-thiazole Based on Quantitative Evidence


P2X7 Receptor Antagonist Lead Discovery and SAR Expansion

2-[(Oxan-2-yl)methoxy]-1,3-thiazole is positioned as a scaffold for P2X7 receptor antagonist development, consistent with the Markush claims of EP2905282A1. The unsubstituted thiazole C4 and C5 positions allow systematic exploration of substituent effects on P2X7 binding affinity, while the oxan-2-yl linker geometry provides a distinct conformational profile compared to oxan-4-yl regioisomers [1]. Research groups pursuing inflammatory pain, neuropathic pain, or Alzheimer's Disease targets through P2X7 modulation should procure this specific regioisomer rather than the oxan-4-yl variant (CAS 2195877-69-9) to ensure SAR integrity within the patent-defined pharmacophore space .

Diversifiable Building Block for Thiazole-Focused Compound Libraries

With an unsubstituted thiazole ring offering two accessible derivatization sites (C4 and C5), 2-[(Oxan-2-yl)methoxy]-1,3-thiazole serves as a more versatile intermediate than the 4-methyl analog (CAS 2175978-52-4), which blocks C4 functionalization [1]. Medicinal chemistry groups building focused libraries around the 2-alkoxy-thiazole scaffold can use this compound as a common intermediate, derivatizing C4 and C5 independently to generate diverse analogs for screening against antimicrobial, anticancer, or anti-inflammatory targets . Procurement of this compound enables parallel SAR at two positions, potentially halving the number of synthetic routes required compared to a strategy starting from the 4-methyl analog [2].

Conformational Probe for Linker Geometry Studies in Tetrahydropyran-Containing Bioactives

The oxan-2-ylmethoxy linker of the target compound creates a distinct conformational environment in which the tetrahydropyran ring oxygen is proximal to the thiazole core, contrasting with the oxan-4-yl regioisomer where the oxygen is remote [1]. This makes the target compound a valuable conformational probe for studying how linker geometry affects molecular recognition in biological systems. Research groups investigating the role of tetrahydropyran-containing linkers in modulating target engagement—particularly for P2X7 and related ion channels—should include both regioisomers in their SAR panels to deconvolute conformational from electronic effects .

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